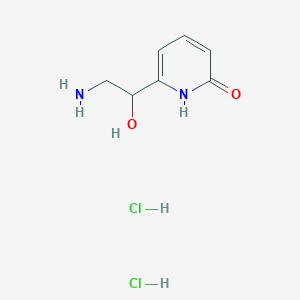

6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride

Description

6-(2-Amino-1-hydroxyethyl)-1H-pyridin-2-one; dihydrochloride is a heterocyclic compound featuring a pyridin-2-one core substituted at the 6-position with a 2-amino-1-hydroxyethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The hydroxyl and amino groups on the ethyl chain contribute to hydrogen-bonding interactions, which may influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name |

6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.2ClH/c8-4-6(10)5-2-1-3-7(11)9-5;;/h1-3,6,10H,4,8H2,(H,9,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZKRMXFHRSVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed reactions under microwave irradiation, which can produce high yields of the desired product . Another method involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane (DABCO) under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Therapeutic Applications

1. Bronchodilator Activity

Recent studies have highlighted the potential of derivatives of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). For instance, a series of β₂-adrenoceptor agonists incorporating similar moieties demonstrated significant airway smooth muscle relaxant effects. One compound exhibited an effective concentration (EC₅₀) of 24 pM, comparable to established bronchodilators like olodaterol .

2. Muscarinic Receptor Antagonism

The compound has shown promise as a dual-action agent, functioning both as a muscarinic receptor antagonist and a β₂-adrenergic receptor agonist. This dual activity could enhance therapeutic outcomes in conditions requiring both bronchodilation and reduced secretions .

Case Study 1: β₂-Adrenoceptor Agonist Evaluation

A study evaluated the efficacy of a specific derivative of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one in isolated guinea pig trachea models. The results indicated that the compound produced significant relaxation of airway smooth muscles, with an onset of action within 3.5 minutes and lasting effects exceeding 12 hours .

| Parameter | Value |

|---|---|

| EC₅₀ | 24 pM |

| Onset of Action | 3.5 minutes |

| Duration of Action | >12 hours |

Case Study 2: Synthesis and Characterization

In another study, various salts of the compound were synthesized and characterized for their pharmacological properties. The results demonstrated that modifications to the chemical structure could enhance receptor selectivity and efficacy, suggesting pathways for developing more effective therapeutic agents .

Research Findings

Research indicates that the structural features of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one contribute to its biological activity. The presence of the amino and hydroxyl groups is critical for receptor interaction, influencing both agonistic and antagonistic properties.

Mechanism of Action

The mechanism of action of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents, salt forms, or heterocyclic cores:

6-(2-Aminoethyl)pyridin-2(1H)-one Dihydrochloride

- Structure: Pyridin-2-one core with a 2-aminoethyl substituent at position 6.

- Key Difference : Lacks the hydroxyl group on the ethyl chain.

- This compound is often used as a precursor in medicinal chemistry .

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one Dihydrochloride

- Structure: Dihydropyridin-2-one with a branched 1-amino-2-methylpropan-2-yl substituent.

- Key Difference : Branched alkyl chain instead of a linear hydroxyethyl group.

- Implications : Steric hindrance from the branched chain may affect binding to biological targets. The dihydrochloride salt improves aqueous solubility .

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

- Structure: Pyrimidin-4-ol core with a 2-aminoethyl group at position 2.

- Key Difference: Pyrimidine ring (two nitrogens) instead of pyridinone (one oxygen).

- Implications : The pyrimidine core may engage in different hydrogen-bonding interactions, influencing selectivity in enzyme inhibition .

6-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Physicochemical and Pharmacological Comparisons

Biological Activity

6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one; dihydrochloride, also known as 6-(2-amino-1-hydroxyethyl)pyridin-2-ol dihydrochloride, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Research has shown that derivatives of pyridinone compounds exhibit notable antibacterial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 40 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one | E. coli | 40 |

| 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one | S. aureus | 50 |

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were found to be in the low micromolar range, indicating potent activity .

Case Study:

A study focusing on the effects of this compound on MCF-7 cells reported an increase in lactate dehydrogenase (LDH) levels, indicating cytotoxicity at higher concentrations. The treated cells exhibited a significant increase in cells arrested at the S phase of the cell cycle, suggesting a mechanism involving cell cycle disruption leading to apoptosis .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In experiments measuring the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, it showed a reduction in these markers at concentrations as low as 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

The biological activities of 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one; dihydrochloride can be attributed to its ability to interact with various biological targets:

- Receptor Interaction : The compound may act as a modulator of adenosine receptors, which are implicated in numerous physiological processes including inflammation and tumor progression .

- Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in cancer cell proliferation and survival pathways, although specific target enzymes remain to be fully elucidated.

Q & A

Q. What are the established synthetic routes for 6-(2-amino-1-hydroxyethyl)-1H-pyridin-2-one dihydrochloride, and what key reaction conditions influence yield?

The compound can be synthesized via multistep routes involving cyclization and acid-mediated salt formation. For example, similar dihydrochloride salts are prepared by reacting the free base with 1.0 M aqueous HCl at room temperature, followed by heating to 50°C to achieve a clear solution and crystallization . Key factors include stoichiometric HCl addition, temperature control (0–50°C), and reaction duration (~2–3 hours). Starting materials like ethyl cyanoacetate are often used to build pyridinone cores through malonamidine intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : Proton and carbon-13 NMR are critical for verifying the pyridinone core, amine, and hydroxyl groups.

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve dihydrochloride salt structures, confirming protonation states and hydrogen bonding .

- HPLC : Purity is assessed using reverse-phase chromatography with UV detection, as seen in protocols for related hydrochlorides (e.g., ≥98% purity standards) .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield and scalability of the synthesis process?

- Temperature modulation : Heating to 50°C post-HCl addition enhances solubility and crystallization .

- Acid concentration : Adjusting HCl molar equivalents (e.g., 1.0 M aqueous HCl) ensures complete protonation without side reactions.

- Solvent selection : Polar aprotic solvents like DMF improve intermediate stability, as observed in dihydropyrimidine syntheses .

- Scalability : Batch-wise HCl addition and controlled cooling (0°C initial step) minimize exothermic side reactions .

Q. What in vitro biological evaluation strategies are recommended for assessing the pharmacological potential of this compound?

- Antimicrobial assays : Disk diffusion or microbroth dilution methods using Staphylococcus aureus or E. coli to test MIC (Minimum Inhibitory Concentration), as applied to structurally related pyridinones .

- Enzyme inhibition studies : Target enzymes (e.g., kinases or proteases) with fluorescence-based assays to measure IC₅₀ values.

- Cytotoxicity profiling : Use human cell lines (e.g., HEK293) to evaluate selectivity indices against therapeutic targets .

Q. How should contradictory data regarding the compound's biological activity be analyzed and resolved in academic research?

- Control for experimental variables : Compare pH, solvent (e.g., DMSO vs. aqueous buffers), and cell line specificity across studies.

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects.

- Structural analogs : Test derivatives (e.g., halogenated or methylated variants) to isolate functional groups responsible for activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.